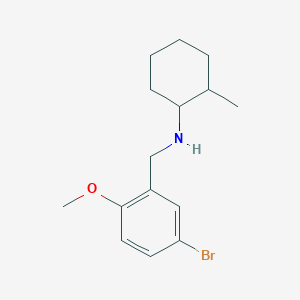![molecular formula C20H29NO2 B405926 N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B405926.png)
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core can be synthesized through a series of cyclization reactions. The benzyl group is then introduced via a nucleophilic substitution reaction, where the benzyl halide reacts with the tricyclo[3.3.1.1~3,7~]decan-1-amine under basic conditions. The ethoxy and methoxy groups are introduced through etherification reactions using appropriate alkyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and large-scale batch reactors for the substitution and etherification reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Applications De Recherche Scientifique
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine
- N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups can enhance its solubility and interaction with biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C20H29NO2 |
|---|---|
Poids moléculaire |
315.4g/mol |
Nom IUPAC |
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C20H29NO2/c1-3-23-19-9-14(4-5-18(19)22-2)13-21-20-10-15-6-16(11-20)8-17(7-15)12-20/h4-5,9,15-17,21H,3,6-8,10-13H2,1-2H3 |
Clé InChI |
SWNYMCPMYKWPEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-fluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B405843.png)

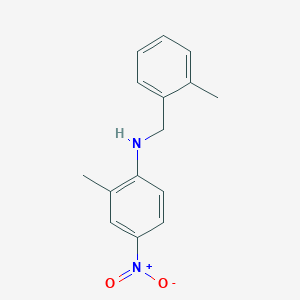
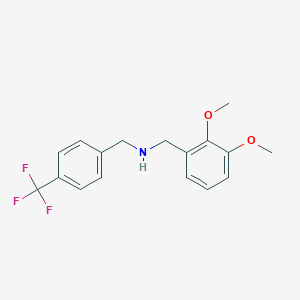
![N-[(4-methoxynaphthalen-1-yl)methyl]-3,5-dimethylaniline](/img/structure/B405850.png)

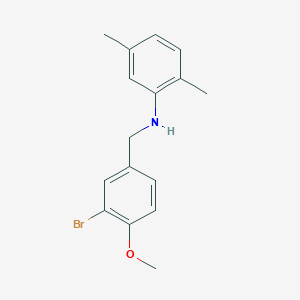
![N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B405853.png)
![[2-(3-chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B405854.png)
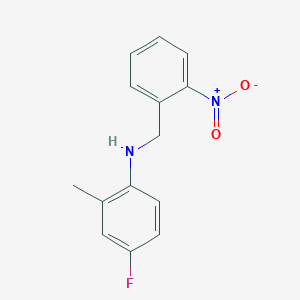
![[(4-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B405858.png)

![2-(4-fluorophenyl)-N-{[3-methyl-4-(methyloxy)phenyl]methyl}ethanamine](/img/structure/B405860.png)
